![molecular formula C20H16O9 B586420 4-O-Desmethyldoxorubicinone CAS No. 65446-19-7](/img/structure/B586420.png)
4-O-Desmethyldoxorubicinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-Desmethyldoxorubicinone (4-ODMR) is a synthetic derivative of the chemotherapy drug doxorubicin that has been extensively studied for its potential medical applications. 4-ODMR is a prodrug, which means that it is inactive until it is metabolized by enzymes in the body, releasing the active form of the drug. 4-ODMR has been studied for its ability to target and kill cancer cells, its biochemical and physiological effects, and its potential use in laboratory experiments.
Applications De Recherche Scientifique
Enhanced Cytotoxicity and Activity Against Resistant Cancers : 4-O-Desmethyldoxorubicinone derivatives have shown increased cytotoxicity compared to doxorubicin against a range of human and murine cell lines. These derivatives also exhibit activity against doxorubicin-resistant cancers, such as murine P388 leukemia and Lewis lung carcinoma metastases, and demonstrate effectiveness after oral administration without significant cardiotoxicity (Barbieri et al., 1987).
Variations in Doxorubicin Derivatives for Treatment Efficacy : Derivatives of doxorubicin, including 4-O-Desmethyldoxorubicinone, exhibit different therapeutic properties. Modifications in the chemical structure, like in 4'-deoxy-4'-iododoxorubicin, have led to extended activity spectrum and cytotoxicity on doxorubicin-resistant leukemia cells. These variations have been important in addressing the limitations of doxorubicin, such as dose-limiting side effects and lack of activity against major clinical tumors (Arcamone, 1985).
Antioxidant Involvement in Mitigating Doxorubicin-Induced Cardiotoxicity : Studies have shown that antioxidants can ameliorate doxorubicin-induced apoptosis in endothelial cells and cardiomyocytes. This suggests that oxidative stress plays a significant role in doxorubicin-induced cardiotoxicity, and understanding this mechanism is crucial for developing therapeutic strategies to mitigate these effects (Kotamraju et al., 2000).
Enhanced Drug Toxicity in Multidrug Resistant Cell Lines : Certain doxorubicin derivatives have shown to enhance drug toxicity in multidrug-resistant cell lines, suggesting their potential as modulating agents in cancer treatments involving P-glycoprotein-positive tumors (Kirk et al., 1993).
Potential for Clinical Trials in Colon Carcinoma : Some doxorubicin analogs, such as 4'-deoxydoxorubicin and 4'-O-methyldoxorubicin, have shown significant activity against colon tumors in preclinical models, indicating their potential for clinical trials in treating colon carcinoma (Giuliani & Kaplan, 1980).
Comparison with Doxorubicin in Pharmacology and Clinical Activity : Research comparing 4'-epidoxorubicin with doxorubicin has shown differences in pharmacokinetics, metabolism, and clinical activity. Epirubicin appears to have comparable antitumor activity but with different toxicity profiles, indicating its potential as an alternative treatment option (Cersosimo & Hong, 1986).
Propriétés
IUPAC Name |
(7S,9S)-4,6,7,9,11-pentahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O9/c21-6-11(24)20(29)4-8-13(10(23)5-20)19(28)15-14(17(8)26)16(25)7-2-1-3-9(22)12(7)18(15)27/h1-3,10,21-23,26,28-29H,4-6H2/t10-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRQJZRSYGQUKG-FVINQWEUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CC1(C(=O)CO)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(C[C@]1(C(=O)CO)O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747564 |
Source
|
Record name | (8S,10S)-1,6,8,10,11-Pentahydroxy-8-(hydroxyacetyl)-7,8,9,10-tetrahydrotetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-Desmethyldoxorubicinone | |
CAS RN |
65446-19-7 |
Source
|
Record name | (8S,10S)-1,6,8,10,11-Pentahydroxy-8-(hydroxyacetyl)-7,8,9,10-tetrahydrotetracene-5,12-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.